Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt)
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Overview
Description
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutenediylium core with two thiopyran-ylidene groups and hydroxyl functionalities, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) typically involves multi-step organic reactions. The process begins with the preparation of the thiopyran-ylidene intermediates, followed by their coupling with the cyclobutenediylium core. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiopyran-ylidene groups.
Substitution: The thiopyran-ylidene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and inert atmospheres to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the thiopyran-ylidene moieties .
Scientific Research Applications
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclobutenediylium, 1,3-dihydroxy-2,4-bis[(2-methylpropyl)(2,2,6,6-tetramethyl-4-piperidinyl)amino]-, bis(inner salt): Another cyclobutenediylium derivative with different substituents.
2,4-Bis(1,3,3-trimethyl-2-indolinylidenemethyl)cyclobutenediylium-1,3-diolate: A squarylium dye with a similar core structure but different functional groups.
Uniqueness
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is unique due to its specific combination of thiopyran-ylidene groups and hydroxyl functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
88878-49-3 |
---|---|
Molecular Formula |
C32H42O2S2 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2-[(2,6-ditert-butylthiopyran-4-ylidene)methyl]-4-[(2,6-ditert-butylthiopyrylium-4-yl)methylidene]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C32H42O2S2/c1-29(2,3)23-15-19(16-24(35-23)30(4,5)6)13-21-27(33)22(28(21)34)14-20-17-25(31(7,8)9)36-26(18-20)32(10,11)12/h13-18H,1-12H3 |
InChI Key |
FLWPQQRHMRSNPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
Key on ui other cas no. |
88878-49-3 |
Origin of Product |
United States |
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